Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Catalog No.
S11420919
CAS No.
M.F
C20H21N3O3S2
M. Wt
415.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol...

Product Name

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

IUPAC Name

methyl 5-benzyl-2-[(2-methyl-4-propyl-1,3-thiazole-5-carbonyl)amino]-1,3-thiazole-4-carboxylate

Molecular Formula

C20H21N3O3S2

Molecular Weight

415.5 g/mol

InChI

InChI=1S/C20H21N3O3S2/c1-4-8-14-17(27-12(2)21-14)18(24)23-20-22-16(19(25)26-3)15(28-20)11-13-9-6-5-7-10-13/h5-7,9-10H,4,8,11H2,1-3H3,(H,22,23,24)

InChI Key

OLLGYDHRQKKQMQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(SC(=N1)C)C(=O)NC2=NC(=C(S2)CC3=CC=CC=C3)C(=O)OC

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound characterized by its thiazole rings and various substituents that enhance its chemical properties. The compound features a methyl ester group and a benzyl substituent, which contribute to its potential biological activity. Its molecular formula is C20H22N2O3S2C_{20}H_{22}N_2O_3S_2, and it has a molecular weight of approximately 398.54 g/mol .

Typical for thiazole derivatives, including:

  • Nucleophilic substitution: The methyl ester group can be hydrolyzed to form carboxylic acid derivatives.
  • Acylation reactions: The amino group can react with various acyl chlorides or anhydrides to introduce different acyl groups.
  • Reduction reactions: The carbonyl group in the thiazole ring can be reduced to alcohols or other functional groups.

These reactions are essential for modifying the compound's structure to enhance its biological properties or to synthesize related compounds.

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate exhibits significant biological activities, particularly in antimicrobial and antifungal domains. Thiazole derivatives are known for their ability to inhibit bacterial growth and have been explored for their potential as therapeutic agents against various infections. In vitro studies have shown that similar compounds can exhibit minimum inhibitory concentrations effective against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

The synthesis of Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. A common method includes:

  • Formation of the thiazole ring: Starting from appropriate precursors, the thiazole moiety is synthesized through cyclization reactions.
  • Benzyl substitution: A benzyl group is introduced via nucleophilic substitution on the thiazole derivative.
  • Formation of the methyl ester: The carboxylic acid derivative is converted to the methyl ester using methanol and an acid catalyst.
  • Final acylation: The amino group is acylated with a suitable carbonyl compound to complete the synthesis.

These steps can be optimized based on available reagents and desired yields .

The primary applications of Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate lie in medicinal chemistry. Its potential uses include:

  • Antimicrobial agents: Development of new drugs targeting bacterial infections.
  • Antifungal treatments: Exploration for use in treating fungal infections.
  • Pharmaceutical research: As a lead compound for further modifications to enhance efficacy and reduce toxicity .

Interaction studies are crucial for understanding how Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate interacts with biological targets. These studies often involve:

  • Binding affinity assays: To determine how well the compound binds to specific enzymes or receptors.
  • In vitro activity testing: Assessing the biological activity against various pathogens.
  • Structure–activity relationship studies: Identifying which structural features contribute most significantly to its biological activity.

Such studies provide insights that guide further modifications and applications of the compound .

Several compounds share structural similarities with Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUniqueness
Methyl 5-benzyl-2-{[(2-methyl...]}Thiazole ring, benzyl groupAntimicrobialUnique combination of thiazole and benzene
Benzothiazole derivativesBenzene fused with thiazoleAntifungalEnhanced activity due to fused system
Pyridine derivativesPyridine ring structureAntibacterialDifferent mechanism due to nitrogen position
Methyl 4-{(4-pheny...}Thiazole ring with phenolic substituentAntimicrobialVariations in substituents leading to different activities

Methyl 5-benzyl-2-{[(2-methyl-4-propyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate stands out due to its unique combination of functional groups that may provide synergistic effects in biological activity compared to other derivatives .

XLogP3

5.2

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

415.10243389 g/mol

Monoisotopic Mass

415.10243389 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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